molecular formula C16H25NO3S B497780 1-((2-Ethoxy-4-methylphenyl)sulfonyl)-3,5-dimethylpiperidine CAS No. 915915-76-3

1-((2-Ethoxy-4-methylphenyl)sulfonyl)-3,5-dimethylpiperidine

Cat. No.: B497780
CAS No.: 915915-76-3
M. Wt: 311.4g/mol
InChI Key: ONDOATRMIFPXAK-UHFFFAOYSA-N
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Description

1-((2-Ethoxy-4-methylphenyl)sulfonyl)-3,5-dimethylpiperidine is a chemical compound that belongs to the class of sulfonyl-containing piperidines

Preparation Methods

The synthesis of 1-((2-Ethoxy-4-methylphenyl)sulfonyl)-3,5-dimethylpiperidine involves several steps. The primary synthetic route includes the sulfonylation of 3,5-dimethylpiperidine with 2-ethoxy-4-methylbenzenesulfonyl chloride under basic conditions. The reaction typically requires a base such as triethylamine or pyridine to facilitate the formation of the sulfonamide bond. The reaction is carried out in an organic solvent like dichloromethane or tetrahydrofuran at room temperature or slightly elevated temperatures.

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

1-((2-Ethoxy-4-methylphenyl)sulfonyl)-3,5-dimethylpiperidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide. The oxidation typically targets the piperidine ring, leading to the formation of corresponding N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride. These reactions often reduce the sulfonyl group to a sulfide.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonyl group is replaced by other nucleophiles such as amines or thiols. Common reagents for these reactions include sodium hydride or potassium tert-butoxide.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction may produce sulfides.

Scientific Research Applications

1-((2-Ethoxy-4-methylphenyl)sulfonyl)-3,5-dimethylpiperidine has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules

    Biology: In biological research, the compound is studied for its potential as a pharmacological agent. It may interact with specific biological targets, making it a candidate for drug development.

    Medicine: The compound’s potential therapeutic properties are explored in medicinal chemistry. It may exhibit activity against certain diseases or conditions, making it a subject of interest for drug discovery.

    Industry: In industrial applications, the compound is used as an intermediate in the production of various chemicals. Its stability and reactivity make it suitable for large-scale manufacturing processes.

Mechanism of Action

The mechanism of action of 1-((2-Ethoxy-4-methylphenyl)sulfonyl)-3,5-dimethylpiperidine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use. For example, in medicinal chemistry, the compound may inhibit or activate certain enzymes, leading to therapeutic effects.

Comparison with Similar Compounds

1-((2-Ethoxy-4-methylphenyl)sulfonyl)-3,5-dimethylpiperidine can be compared with other similar compounds, such as:

    1-(2-Ethoxy-4-methylphenyl)sulfonyl-4-(2-methoxyphenyl)piperazine: This compound also contains a sulfonyl group and a piperidine ring but differs in the substitution pattern on the piperidine ring.

    1-((2-ethoxy-4-methylphenyl)sulfonyl)-1H-imidazole: This compound features an imidazole ring instead of a piperidine ring, leading to different chemical properties and applications.

    2-Ethoxy-4-methylphenyl 4-methylbenzenesulfonate: This compound has a similar sulfonyl group but lacks the piperidine ring, resulting in different reactivity and uses.

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

1-(2-ethoxy-4-methylphenyl)sulfonyl-3,5-dimethylpiperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25NO3S/c1-5-20-15-9-12(2)6-7-16(15)21(18,19)17-10-13(3)8-14(4)11-17/h6-7,9,13-14H,5,8,10-11H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONDOATRMIFPXAK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)C)S(=O)(=O)N2CC(CC(C2)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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